1-(2-Chloropropanoyl)imidazolidin-2-one
Description
1-(2-Chloropropanoyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 2-chloropropanoyl group. While direct data on this specific compound are absent in the provided evidence, its structural analogs—imidazolidin-2-one derivatives with diverse substituents—have been extensively studied. These analogs exhibit varied biological activities, including antiviral, anticancer, and neuroprotective properties, depending on their substituents . The imidazolidin-2-one scaffold is notable for its ability to coordinate metal ions (e.g., Cu(II)) and act as a ligand in catalytic or therapeutic complexes .
Properties
IUPAC Name |
1-(2-chloropropanoyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYGXVFGPOPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloropropanoyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloropropanoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloropropanoyl)imidazolidin-2-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)imidazolidin-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorinated propanoyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The imidazolidinone ring can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Chlorinated substituents (e.g., 2-chlorobenzyl or 2-chloroethyl) enhance bioactivity but may increase toxicity. For example, 1-(2-chlorobenzyl)imidazolidin-2-one shows potent SARS-CoV-2 inhibition, while 1-(2-chloroethyl)imidazolidin-2-one is a neurotoxic metabolite .
- Aromatic heterocycles (e.g., pyridyl or isoquinolinyl) improve metal-binding capacity and fluorescence. For instance, pyridyl-substituted analogs form stable Cu(II) complexes with distorted square-pyramidal geometries , while isoquinolinyl derivatives exhibit strong fluorescence (ε = 5083 M⁻¹cm⁻¹) .
- Benzyl groups with electron-donating substituents (e.g., methoxy) enhance solubility and CNS penetration, as seen in anti-Alzheimer’s agents .
Antiviral Activity
- 1-(2-Chlorobenzyl)imidazolidin-2-one (Compound 4) : Demonstrated inhibitory activity against SARS-CoV-2 main protease (M<sup>pro</sup>) with an IC₅₀ of 0.18 µM, comparable to clinical candidates like GC376 .
- 1-(2,4-Dichlorobenzyl)imidazolidin-2-one (Compound 5) : Reduced potency (IC₅₀ = 0.34 µM) compared to Compound 4, suggesting steric hindrance from additional chlorine atoms .
Anticancer Activity
- Copper(II) complexes with 1-(2-pyridyl)imidazolidin-2-one ligands : Exhibited cytotoxicity against human tumor cell lines (IC₅₀ = 5–10 µM). The Cu-Cl bond length (2.4877–2.8254 Å) influenced dissociation rates and activity .
- 1-(Isoquinolin-3-yl)imidazolidin-2-one: Lower fluorescence quantum yield (Φ = 0.479) when methylated, indicating substituent-dependent photophysical properties .
Neuroprotective Activity
Structural and Crystallographic Insights
- Configuration: X-ray crystallography of imidazolidin-2-one analogs (e.g., 1-(2-pyridyl) derivatives) reveals a slightly non-planar "E" configuration due to steric interactions between substituents and the carbonyl oxygen .
- Metal Coordination: Pyridyl-substituted analogs bind Cu(II) through N(pyridine) and O(imidazolidinone), forming monocationic complexes with Cl⁻ counterions .
Biological Activity
1-(2-Chloropropanoyl)imidazolidin-2-one is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes an imidazolidinone ring and a chloropropanoyl group, contributes to its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by research findings and case studies.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Studies indicate that it exhibits effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular signaling pathways involved in apoptosis.
Case Study: Breast Cancer Cell Line MCF-7
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results demonstrated:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis markers such as caspase activation and PARP cleavage.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Research Findings
A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound resulted in:
- Reduced levels of TNF-alpha and IL-6.
- Decreased expression of COX-2, an enzyme associated with inflammation.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : It influences pathways related to apoptosis and inflammation, modulating the cellular response to stressors.
- Direct Cytotoxicity : The chloropropanoyl group may contribute to direct cytotoxic effects on rapidly dividing cells, such as cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
